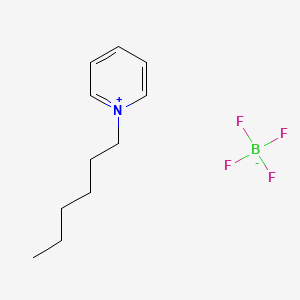

1-Hexylpyridinium tetrafluoroborate

Beschreibung

Eigenschaften

IUPAC Name |

1-hexylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N.BF4/c1-2-3-4-6-9-12-10-7-5-8-11-12;2-1(3,4)5/h5,7-8,10-11H,2-4,6,9H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMWUXUUPSUBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCC[N+]1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049305 | |

| Record name | 1-Hexylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474368-70-2 | |

| Record name | 1-Hexylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexylpyridinium tetrafluoroborate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF2V8R4VTE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Hexylpyridinium tetrafluoroborate chemical structure and properties

An In-Depth Technical Guide to 1-Hexylpyridinium Tetrafluoroborate for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Hexylpyridinium Tetrafluoroborate, an ionic liquid of significant interest in various scientific fields. We delve into its fundamental chemical structure, detailed physicochemical properties, synthesis protocols, and key applications. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies. By synthesizing data from established scientific literature and supplier technical data sheets, this guide aims to deliver an authoritative and trustworthy resource, complete with detailed experimental procedures, data presented for clarity, and visual diagrams to illustrate core concepts.

Introduction to 1-Hexylpyridinium Tetrafluoroborate ([HPy][BF₄])

Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100°C, and often even at room temperature. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, have established them as versatile alternatives to traditional volatile organic compounds (VOCs).[1] 1-Hexylpyridinium tetrafluoroborate, often abbreviated as [HPy][BF₄], is a prominent member of the pyridinium-based family of ionic liquids.[2]

It is composed of an organic pyridinium cation, specifically a pyridine ring N-substituted with a hexyl alkyl chain, and an inorganic tetrafluoroborate anion ([BF₄]⁻).[3][4] This combination imparts a unique set of properties that make it a valuable tool in diverse applications, including electrochemistry, organic synthesis, and materials science.[1][3] As a "designer solvent," its characteristics can be understood through the interplay of its constituent ions, where the bulky, asymmetric cation frustrates crystal lattice formation, leading to a low melting point, while the tetrafluoroborate anion influences properties like viscosity and electrochemical stability.[5] This guide will explore these facets in detail, providing the technical grounding necessary for its effective application in a laboratory and developmental setting.

Chemical Structure and Physicochemical Properties

The identity and behavior of [HPy][BF₄] are rooted in its molecular structure. The cation, 1-hexylpyridinium, consists of a planar, aromatic pyridinium ring attached to a flexible, non-polar hexyl chain. The anion is the highly symmetric and weakly coordinating tetrafluoroborate ion.

-

IUPAC Name: 1-hexylpyridin-1-ium tetrafluoroborate[4]

The key physicochemical properties are summarized in the table below. These values are critical for designing experiments, modeling processes, and ensuring safe handling.

| Property | Value | Conditions | Reference(s) |

| Molecular Weight | 251.07 g/mol | - | [4][6][7] |

| Physical State | Liquid | Room Temperature | [3] |

| Melting Point | < Room Temperature | - | [6] |

| Density | 1.16 g/cm³ | 23 °C | [6] |

| Viscosity | 460 cP | 18 °C | [6] |

| Ionic Conductivity | 0.90 mS/cm | 30 °C | [6] |

The solubility of [HPy][BF₄] is also a key consideration. Studies on its mutual solubility with toluene show a highly asymmetrical liquid-liquid equilibrium. While the mole fraction of the ionic liquid in toluene is very low (1.0·10⁻⁵ to 5.2·10⁻⁵), toluene is significantly more soluble in the ionic liquid, with mole fractions ranging from 0.318 to 0.579 at temperatures between 298.15 K and 338.15 K.[8] This behavior is crucial for applications involving liquid-liquid extractions or when used as a solvent for aromatic compounds.

Synthesis and Characterization

The synthesis of 1-Hexylpyridinium tetrafluoroborate is typically achieved through a well-established two-step process involving N-alkylation followed by anion metathesis. This approach allows for high purity and yield.[1]

Diagram of the Synthesis Workflow

Caption: General synthesis pathway for 1-Hexylpyridinium Tetrafluoroborate.

Experimental Protocol: Synthesis

Causality: The choice of a two-step method is deliberate. Direct synthesis is often not feasible. The initial quaternization creates the stable organic cation. The subsequent anion exchange is a thermodynamically favorable process that allows for the introduction of the desired tetrafluoroborate anion while removing the initial halide as a precipitating salt, which simplifies purification.[1]

Step 1: Synthesis of 1-Hexylpyridinium Bromide (Intermediate)

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pyridine (1 equivalent) and toluene.

-

While stirring, add 1-bromohexane (1.1 equivalents) to the solution.

-

Heat the reaction mixture to 80°C and maintain under vigorous stirring for 18 hours.[9]

-

After cooling to room temperature, the resulting pyridinium salt may precipitate or form a separate phase. Wash the product with a non-polar solvent like ethyl acetate to remove unreacted starting materials.

-

Dry the intermediate product, 1-hexylpyridinium bromide, under vacuum to remove all volatile organic compounds.

Step 2: Anion Exchange to form 1-Hexylpyridinium Tetrafluoroborate

-

Dissolve the dried 1-hexylpyridinium bromide (1 equivalent) in dichloromethane.

-

In a separate container, prepare a solution of sodium tetrafluoroborate (1.2 equivalents) in a suitable solvent if necessary, or add it directly as a solid.

-

Add the sodium tetrafluoroborate to the pyridinium salt solution.

-

Heat the mixture to a moderate temperature (e.g., 70°C) and stir for approximately 3 hours.[1]

-

During the reaction, a solid precipitate of sodium bromide (NaBr) will form.

-

After the reaction is complete, cool the mixture and remove the solid metal halide by filtration.

-

Collect the filtrate and remove the dichloromethane solvent using a rotary evaporator.

-

The remaining substance is the desired ionic liquid, 1-hexylpyridinium tetrafluoroborate. Further drying under high vacuum may be necessary to remove residual solvent and moisture.

Characterization

The structural integrity of the synthesized [HPy][BF₄] must be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this validation.[1]

-

¹H NMR: Confirms the presence of the 1-hexylpyridinium cation. The spectrum would show characteristic peaks for the aromatic protons on the pyridinium ring and distinct signals for the protons of the hexyl chain.

-

¹³C NMR: Provides complementary information on the carbon skeleton of the cation.

-

¹⁹F and ¹¹B NMR: These are crucial for confirming the presence and integrity of the tetrafluoroborate anion. The ¹⁹F NMR spectrum of the [BF₄]⁻ anion typically shows a signal around -148 to -150 ppm.[1][10] The signal may show coupling to the ¹¹B and ¹⁰B isotopes.

Applications in Research and Development

The unique properties of [HPy][BF₄] make it a highly effective compound in several advanced applications.

Diagram of Properties and Applications

Caption: Relationship between core properties and applications of [HPy][BF₄].

-

Metal Plating and Electrochemistry: [HPy][BF₄] is particularly advantageous in metal finishing and plating.[3] Its wide electrochemical window and high thermal stability permit operation at higher current densities and temperatures, which can increase plating speed and efficiency.[3] The controlled ionic environment it provides can lead to smoother, more uniform metal deposits with better adhesion and lower porosity compared to traditional aqueous electrolytes.[3]

-

Green Solvents and Catalysis: The negligible vapor pressure of [HPy][BF₄] significantly reduces volatile organic compound (VOC) emissions, positioning it as a "green" alternative to conventional solvents.[1][3] It can dissolve a wide range of organic, inorganic, and organometallic compounds, making it a versatile medium for organic synthesis and catalysis.[1]

-

Materials Science: Research has explored the use of N-hexylpyridinium-based ionic liquids as effective dispersing solvents for microcrystalline cellulose, indicating potential applications in biopolymer processing and the creation of novel composite materials.[9]

-

Energy Storage: Like many ionic liquids, [HPy][BF₄] is a candidate for use in energy storage devices. Its ionic conductivity and electrochemical stability are desirable properties for electrolytes in batteries and supercapacitors.[1][6]

Safety, Handling, and Disposal

Scientific integrity demands rigorous attention to safety. 1-Hexylpyridinium tetrafluoroborate, while less volatile than traditional solvents, is an active chemical that requires careful handling.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] Avoid contact with skin, eyes, and clothing, and do not breathe mists or vapors.[12][13]

-

Handling and Personal Protective Equipment (PPE):

-

Storage:

-

[HPy][BF₄] can be hygroscopic.[12] It should be stored in a tightly closed container in a dry, cool place.

-

For long-term stability and to prevent degradation from moisture, storage under an inert atmosphere (e.g., nitrogen) is recommended.[12]

-

Keep away from incompatible materials such as strong oxidizing agents.[12]

-

-

Disposal:

Conclusion

1-Hexylpyridinium tetrafluoroborate stands out as a versatile and valuable ionic liquid with a well-defined set of physicochemical properties. Its utility in electroplating, as a green solvent, and in materials science is directly linked to its unique molecular structure. Understanding its synthesis, characterization, and safe handling protocols, as detailed in this guide, is paramount for any researcher or developer looking to leverage its potential. As research into ionic liquids continues to expand, the foundational knowledge of compounds like [HPy][BF₄] will be essential for driving innovation in chemistry, materials, and pharmaceutical development.

References

- 1-Hexylpyridinium tetrafluoroborate, >99% | IoLiTec. (n.d.). IoLiTec Ionic Liquids Technologies.

- High-Purity 1-Hexylpyridinium Tetrafluoroborate: Applications in Metal Plating. (n.d.).

- 1-Hexylpyridinium tetrafluoroborate | C11H18BF4N | CID 2734181. (n.d.). PubChem.

- 1-HEXYLPYRIDINIUM TETRAFLUOROBORATE. (n.d.). Gsrs.

- 1-Hexylpyridinium | IoLiTec. (n.d.). IoLiTec Ionic Liquids Technologies.

- Almutairi, S. M., et al. (2021). Some 4-dimethylaminopyridinium-based ionic liquids and/or salts. Part I: efficient green ultrasound synthesis, characterizatio. MOCEDES.

- Singh, T., & Kumar, A. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bi. Journal of Chemical Thermodynamics.

- SAFETY DATA SHEET - Fisher Scientific. (2024).

- Reinado, C., et al. (2022). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. American Chemical Society.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024).

- Safety Data Sheet - Iolitec. (2022).

- Domańska, U., & Marciniak, A. (2010). Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene. ACS Publications.

- SAFETY DATA SHEET - TCI Chemicals. (2025).

- Synthesis of ionic liquid-based pyridinium. a N-hexylpyridinium... (n.d.). ResearchGate.

- In search of tetrafluoroborate anion: F-NMR Chemical Shifts dependence of Substituents in tri-Aryl Pyrylium Cations. (n.d.). Semantic Scholar.

Sources

- 1. mocedes.org [mocedes.org]

- 2. 1-Hexylpyridinium | IoLiTec [iolitec.de]

- 3. nbinno.com [nbinno.com]

- 4. 1-Hexylpyridinium tetrafluoroborate | C11H18BF4N | CID 2734181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. edcc.com.cn [edcc.com.cn]

- 6. 1-Hexylpyridinium tetrafluoroborate, >99% | IoLiTec [iolitec.de]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. iolitec.de:7081 [iolitec.de:7081]

Synthesis and characterization of 1-Hexylpyridinium tetrafluoroborate

An In-depth Technical Guide to the Synthesis and Characterization of 1-Hexylpyridinium Tetrafluoroborate [C₆Py][BF₄]

Abstract

Ionic Liquids (ILs) represent a paradigm shift in solvent chemistry, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1][2] Among the vast library of ILs, 1-Hexylpyridinium tetrafluoroborate, [C₆Py][BF₄], has garnered interest for applications ranging from electrochemistry to catalysis. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of [C₆Py][BF₄]. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that researchers can not only replicate the protocol but also troubleshoot and adapt it. The synthesis is approached via a robust two-step process involving N-alkylation followed by anion metathesis. Subsequent characterization is detailed through a suite of analytical techniques, including NMR and FTIR spectroscopy and thermal analysis, to validate the product's identity, purity, and stability.

Rationale and Synthetic Strategy

The synthesis of ILs is often categorized into two primary approaches: direct synthesis and anion exchange (metathesis).[3][4] For [C₆Py][BF₄], a two-step pathway is the most common and reliable method. This strategy offers high yields and allows for the purification of an intermediate, which is critical for achieving a high-purity final product.

-

Step 1: Quaternization (N-Alkylation). This initial step involves the formation of the desired organic cation, 1-hexylpyridinium. It is an Sₙ2 reaction where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic primary carbon of a 1-haloalkane (e.g., 1-bromohexane). This reaction produces the intermediate salt, 1-hexylpyridinium bromide ([C₆Py][Br]).[5]

-

Step 2: Anion Metathesis. The second step is an ion exchange reaction where the bromide anion of the intermediate is replaced with the desired tetrafluoroborate anion.[6][7] This is typically achieved by reacting the halide salt with a metal tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄). The driving force for this reaction is often the precipitation of the resulting inorganic salt (e.g., NaBr) in a suitable solvent, pushing the equilibrium towards the formation of the desired IL.[1]

This two-step approach is advantageous because it mitigates a common pitfall in IL synthesis: halide contamination.[4] Residual halides can drastically alter the electrochemical and catalytic properties of the final IL. By isolating and purifying the intermediate halide salt, one can significantly reduce the risk of carry-over into the final product.

Visualized Synthesis Workflow

The logical flow of the synthesis from starting materials to the final purified product is illustrated below.

Caption: Workflow for the two-step synthesis of 1-Hexylpyridinium tetrafluoroborate.

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. 1-Bromohexane and dichloromethane are hazardous.

Step 1: Synthesis of 1-Hexylpyridinium Bromide ([C₆Py][Br])

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(dimethylamino)pyridine (1 equivalent) and toluene (100 mL). Note: While the target is 1-hexylpyridinium, many published protocols use substituted pyridines. The procedure is directly adaptable to unsubstituted pyridine.

-

Addition of Alkyl Halide: While stirring, add 1-bromohexane (1.1 equivalents) to the solution. The slight excess of the alkyl halide ensures the complete conversion of the pyridine.

-

Reaction: Heat the mixture to 80°C and maintain vigorous stirring for 18 hours.[1] As the reaction progresses, the product, being a salt, will precipitate from the non-polar toluene solvent.

-

Isolation and Purification: Cool the reaction mixture to room temperature and then further in an ice bath to maximize precipitation. Collect the white solid product by vacuum filtration. Wash the pyridinium salt thoroughly with ethyl acetate (3 x 50 mL) to remove any unreacted starting materials.

-

Drying: Dry the resulting white powder in a vacuum oven at 50°C for at least 12 hours to remove all volatile organic compounds (VOCs). The yield should be nearly quantitative.

Step 2: Synthesis of 1-Hexylpyridinium Tetrafluoroborate ([C₆Py][BF₄])

-

Reagent Setup: In a 250 mL round-bottom flask, dissolve the dried 1-hexylpyridinium bromide (1 equivalent) in dichloromethane (100 mL).

-

Anion Exchange: Add sodium tetrafluoroborate (NaBF₄) (1.2 equivalents) to the solution. The excess NaBF₄ ensures the reaction goes to completion.

-

Reaction: Heat the mixture to 70°C and stir for 3 hours.[1] A fine white precipitate of sodium bromide (NaBr) will form.

-

Isolation of Product: Cool the mixture to room temperature. Remove the solid NaBr by filtration. A simple gravity filtration through fluted filter paper or a Celite pad is effective.

-

Final Purification: Transfer the filtrate to a round-bottom flask and remove the dichloromethane solvent using a rotary evaporator. The desired ionic liquid will remain as a liquid or a low-melting-point solid. To ensure complete removal of residual solvent and any moisture, dry the product under high vacuum at 60-70°C for 24 hours. The final product should be a clear, colorless to pale yellow liquid.[8]

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the successful synthesis of the target compound and to assess its purity.

Physical Properties

The fundamental physical properties of [C₆Py][BF₄] are summarized below.

| Property | Value | Source |

| CAS Number | 474368-70-2 | [8][9][10] |

| Molecular Formula | C₁₁H₁₈BF₄N | [8][9][11] |

| Molecular Weight | 251.07 g/mol | [8][9][11] |

| Melting Point | < Room Temperature | [8] |

| Density | ~1.16 g/cm³ (at 23 °C) | [8] |

Spectroscopic Analysis

NMR is the most powerful tool for unambiguous structural elucidation. Spectra should be recorded in a suitable deuterated solvent, such as D₂O or CDCl₃.

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the 1-hexylpyridinium cation. The expected signals are:

-

A triplet around δ 0.8-0.9 ppm corresponding to the terminal methyl group (-CH₃) of the hexyl chain.

-

A complex multiplet between δ 1.2-1.4 ppm for the four internal methylene groups (-CH₂-) of the hexyl chain.

-

A multiplet around δ 1.8-2.0 ppm for the methylene group adjacent to the pyridinium ring (N-CH₂-CH₂ -).

-

A triplet around δ 4.2-4.5 ppm for the methylene group directly attached to the pyridinium nitrogen (N-CH₂ -).

-

A series of signals in the aromatic region (δ 7.0-9.0 ppm ) corresponding to the protons on the pyridinium ring. The protons ortho to the nitrogen (positions 2 and 6) will be the most downfield shifted due to the positive charge.[1]

-

-

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. Expected signals include:

-

Aliphatic signals between δ 13-60 ppm for the hexyl chain carbons.

-

Aromatic signals between δ 125-150 ppm for the pyridinium ring carbons.[1]

-

-

¹⁹F and ¹¹B NMR: These spectra are crucial for confirming the identity of the tetrafluoroborate anion.

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.[13]

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching (pyridinium ring) |

| 2950-2850 | Aliphatic C-H stretching (hexyl chain)[14] |

| ~1630, ~1480 | C=C and C=N ring stretching vibrations of the pyridinium ring[15] |

| ~1465 | C-H bending (scissoring) of methylene groups[16] |

| 1150-1000 (very broad, strong) | B-F stretching vibrations of the tetrafluoroborate (BF₄⁻) anion[17] |

The most prominent feature in the FTIR spectrum will be the very intense and broad absorption band associated with the B-F bonds of the tetrafluoroborate anion.[17]

Thermal Stability Analysis

The thermal stability of an ionic liquid is a critical parameter for its application. TGA measures the change in mass of a sample as a function of temperature, revealing its decomposition temperature. For pyridinium-based tetrafluoroborate ILs, decomposition typically begins at temperatures well above 150°C.[16] A typical TGA experiment would involve heating the sample from room temperature to ~600°C at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The onset temperature of mass loss is taken as the decomposition temperature, indicating the upper limit of the IL's thermal stability.[2]

Visualized Characterization Workflow

The following diagram outlines the logical sequence of analytical techniques applied to verify the synthesized product.

Caption: A logical workflow for the analytical characterization of the final product.

Conclusion

This guide has outlined a reliable and well-documented procedure for the synthesis and characterization of the ionic liquid 1-hexylpyridinium tetrafluoroborate. By following a two-step synthetic route involving quaternization and anion metathesis, a high-purity product can be reliably obtained. The causality behind experimental choices, such as solvent selection and purification methods, has been explained to empower researchers with a deeper understanding of the process. The comprehensive characterization workflow, employing NMR, FTIR, and TGA, provides a self-validating system to confirm the product's identity, structure, and thermal properties, ensuring its suitability for advanced research and development applications.

References

- Synthesis of chiral ionic liquids by ion cross-metathesis: en route to enantioselective water–ionic liquid extraction (EWILE), an eco-friendly variant of the ELLE process. Chemical Communications (RSC Publishing).

- Ionic Liquids Synthesis – Methodologies. ResearchGate.

- Ionic Liquids Synthesis – Methodologies. Longdom Publishing.

- Production of ionic liquids through metathesis and melt crystallization. OPEN FAU.

- Process for preparing ionic liquids by anion exchange. Google Patents.

-

Continuous Counter-Current Ionic Liquid Metathesis in Mixer-Settlers: Efficiency Analysis and Comparison with Batch Operation. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Synthesis of chiral ionic liquids by ion cross-metathesis : en route to enantioselective water .... RSC Publishing. Available at: [Link]

-

Imidazolium ionic liquids: A simple anion exchange protocol. RSC Publishing. Available at: [Link]

-

Imidazolium ionic liquids: A simple anion exchange protocol | Request PDF. ResearchGate. Available at: [Link]

- Some 4-dimethylaminopyridinium-based ionic liquids and/or salts. Part I: efficient green ultrasound synthesis, characterizatio. MOCEDES.

-

1-HEXYLPYRIDINIUM TETRAFLUOROBORATE. gsrs. Available at: [Link]

-

1-Hexylpyridinium tetrafluoroborate. PubChem. Available at: [Link]

- Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bi. ScienceDirect.

-

Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations | Request PDF. ResearchGate. Available at: [Link]

-

1-Hexylpyridinium tetrafluoroborate. Oakwood Chemical. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Butyl-Methyl-Pyridinium Tetrafluoroborate Confined in Mesoporous Silica Xerogels: Thermal Behaviour and Matrix-Template Interaction. NIH. Available at: [Link]

-

Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1-Methyl-3-octylimidazolium Hexafluorophosphate and 1-Methyl-3-octylimidazolium Tetrafluoroborate. Journal of Chemical & Engineering Data. Available at: [Link]

-

ThermoML:J. Chem. Eng. Data 2013, 58, 6, 1496-1504. Thermodynamics Research Center. Available at: [Link]

-

Thermodynamic Properties of 1-Butyl-3-methylpyridinium Tetrafluoroborate and Its Mixtures with Water and Alkanols. ResearchGate. Available at: [Link]

-

Li(+)-molecule interactions of lithium tetrafluoroborate in propylene carbonate + N,N-dimethylformamide mixtures: an FTIR spectroscopic study. PubMed. Available at: [Link]

-

1 H NMR spectra of 1-butyl-3-methylimidazolium tetrafluorborate. ResearchGate. Available at: [Link]

-

FTIR Spectroscopy for Carbon Family Study. PubMed. Available at: [Link]

-

FTIR Spectroscopy for Carbon Family Study | Request PDF. ResearchGate. Available at: [Link]

-

FTIR spectra of pyridinium-based ionic liquids [HPyr][Br], [HPyr][TFA], and [HPyr][Ac]. ResearchGate. Available at: [Link]

-

FTIR spectrum of N -butylpyridinium hexafluorophosphate. ResearchGate. Available at: [Link]

Sources

- 1. mocedes.org [mocedes.org]

- 2. edcc.com.cn [edcc.com.cn]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. Production of ionic liquids through metathesis and melt crystallization [open.fau.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of chiral ionic liquids by ion cross-metathesis : en route to enantioselective water– ionic liquid extraction ( EWILE ), an eco-friendly va ... - Chemical Communications (RSC Publishing) DOI:10.1039/C2CC17799D [pubs.rsc.org]

- 8. 1-Hexylpyridinium tetrafluoroborate, >99% | IoLiTec [iolitec.de]

- 9. 1-Hexylpyridinium tetrafluoroborate | C11H18BF4N | CID 2734181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Hexylpyridinium tetrafluoroborate [oakwoodchemical.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. rsc.org [rsc.org]

- 13. FTIR Spectroscopy for Carbon Family Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Butyl-Methyl-Pyridinium Tetrafluoroborate Confined in Mesoporous Silica Xerogels: Thermal Behaviour and Matrix-Template Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Li(+)-molecule interactions of lithium tetrafluoroborate in propylene carbonate + N,N-dimethylformamide mixtures: an FTIR spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Hexylpyridinium Tetrafluoroborate

Foreword: Unveiling the Potential of a Versatile Ionic Liquid

For researchers, scientists, and professionals in drug development, a profound understanding of the fundamental physicochemical properties of novel materials is paramount. 1-Hexylpyridinium tetrafluoroborate, a prominent member of the pyridinium-based ionic liquids, has garnered significant interest due to its unique combination of properties. This in-depth technical guide serves as a comprehensive resource, elucidating the core physicochemical characteristics of this compound. By delving into its synthesis, thermal stability, solubility, and key physical parameters, this guide aims to empower researchers to harness the full potential of 1-Hexylpyridinium tetrafluoroborate in a myriad of applications, from advanced synthesis and catalysis to its emerging role in electrochemical systems.

Compound Identification and Core Properties

1-Hexylpyridinium tetrafluoroborate is an organic salt with a melting point below room temperature, classifying it as a room-temperature ionic liquid (RTIL). Its structure consists of a 1-hexylpyridinium cation and a tetrafluoroborate anion.

Table 1: Core Physicochemical Properties of 1-Hexylpyridinium Tetrafluoroborate

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈BF₄N | [1] |

| Molecular Weight | 251.07 g/mol | [1] |

| CAS Number | 474368-70-2 | [1] |

| Appearance | Liquid at room temperature | [1] |

| Melting Point | < Room Temperature | [1] |

| Density | 1.16 g/cm³ at 23 °C | [1] |

| Viscosity | 460 cP at 18 °C | [1] |

| Conductivity | 0.90 mS/cm at 30 °C | [1] |

Synthesis Pathway: A General Overview

The synthesis of 1-Hexylpyridinium tetrafluoroborate typically involves a two-step process: N-alkylation of pyridine followed by an anion exchange reaction. This method allows for a high degree of purity in the final product.

A general synthetic route involves the quaternization of pyridine with a 1-haloalkane (e.g., 1-bromohexane) to form the 1-hexylpyridinium halide salt. Subsequently, this halide salt undergoes a metathesis reaction with a tetrafluoroborate salt, such as sodium tetrafluoroborate or ammonium tetrafluoroborate, to yield the desired 1-hexylpyridinium tetrafluoroborate. The insoluble inorganic halide salt byproduct can then be removed by filtration.[2]

Thermal Stability and Decomposition

Ionic liquids are renowned for their high thermal stability, a property that makes them suitable for applications at elevated temperatures.[3] While a precise boiling point for 1-Hexylpyridinium tetrafluoroborate is not reported due to its tendency to decompose at high temperatures, its thermal stability can be effectively evaluated using thermogravimetric analysis (TGA).

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its decomposition profile. For ionic liquids with tetrafluoroborate anions, decomposition often begins in the range of 194–283 °C, although this can be influenced by the cation structure and the presence of impurities.[4] The thermal stability of ionic liquids can be influenced by the choice of the anion.[5] Studies on similar imidazolium-based tetrafluoroborate ionic liquids have shown that decomposition can occur under vacuum conditions, indicating that volatility is a competitive process with thermal decomposition.[6][7]

Expert Insight: The "thermal stability" of an ionic liquid is not a single value but rather a range that depends on the experimental conditions, such as the heating rate and the atmosphere (inert or oxidative). For applications requiring long-term stability at elevated temperatures, it is crucial to consider the onset of decomposition as determined by TGA rather than relying on general statements of high thermal stability.

Solubility Profile

The solubility of an ionic liquid is a critical parameter that dictates its utility as a solvent or in biphasic systems. 1-Hexylpyridinium tetrafluoroborate exhibits a varied solubility profile.

A detailed study on the mutual solubility of pyridinium-based tetrafluoroborates with toluene revealed that the mole fraction solubility of 1-hexylpyridinium tetrafluoroborate in toluene is very low, in the range of 1.0·10⁻⁵ to 5.2·10⁻⁵ at temperatures between 298.15 K and 338.15 K.[8][9] Conversely, toluene shows a significantly higher solubility in the ionic liquid, with mole fractions ranging from 0.318 to 0.579.[8][9] This asymmetrical liquid-liquid equilibrium is a characteristic feature of many ionic liquid-organic solvent systems.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity and reproducibility of data, standardized experimental protocols are essential. The following sections detail the methodologies for determining key physicochemical properties of 1-Hexylpyridinium tetrafluoroborate.

Determination of Thermal Properties via Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This allows for the determination of thermal transitions such as melting point, glass transition temperature, and decomposition.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 1-Hexylpyridinium tetrafluoroborate into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., -90 °C).

-

Ramp the temperature up to a point below the expected decomposition temperature (e.g., 200 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Hold at the high temperature for a short period to ensure thermal equilibrium.

-

Cool the sample back to the starting temperature at a controlled rate.

-

Perform a second heating scan under the same conditions to observe the glass transition more clearly after erasing the sample's thermal history.

-

-

Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic peaks, which correspond to phase transitions. The melting point is determined from the onset of the melting peak.

Conductivity Measurement using a Conductometer

Principle: Ionic conductivity is a measure of a material's ability to conduct an electric current through the movement of ions. A conductometer measures the electrical conductance of a solution using a conductivity cell with two electrodes of a known area and distance apart.

Protocol:

-

Cell Calibration: Calibrate the conductivity cell using standard solutions of known conductivity (e.g., potassium chloride solutions).

-

Sample Preparation: Place a sufficient amount of 1-Hexylpyridinium tetrafluoroborate in a clean, dry, temperature-controlled vessel.

-

Temperature Control: Bring the sample to the desired measurement temperature and ensure it is stable.

-

Measurement: Immerse the conductivity cell into the ionic liquid, ensuring the electrodes are fully submerged and there are no air bubbles.

-

Data Acquisition: Record the conductivity reading once it has stabilized.

-

Temperature Dependence: Measure the conductivity at various temperatures to understand its relationship with temperature.

Conclusion and Future Outlook

1-Hexylpyridinium tetrafluoroborate presents a compelling profile of physicochemical properties, including its liquid state at room temperature, high thermal stability, and tunable solubility. These characteristics position it as a versatile ionic liquid for a range of scientific and industrial applications. This guide has provided a foundational understanding of its core properties and the experimental methodologies required for their accurate determination. As research into ionic liquids continues to expand, a deeper exploration of the properties of 1-Hexylpyridinium tetrafluoroborate, particularly its interactions with various solutes and its performance in specific applications, will undoubtedly unveil new and exciting opportunities for innovation.

References

-

Muhammad, A., Abdul Mutalib, M. I., Wilfred, C. D., Murugesan, T., & Shafeeq, A. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluoroborate and bis(trifluoromethylsulfonyl)imide anions. The Journal of Chemical Thermodynamics, 40(9), 1433-1438. [Link]

-

Almutairi, S. M., et al. (2021). Some 4-dimethylaminopyridinium-based ionic liquids and/or salts. Part I: efficient green ultrasound synthesis, characterization, in silico prediction and antimicrobial evaluation. Arabian Journal of Chemistry and Environmental Research, 08, 19-46. [Link]

-

ResearchGate. (n.d.). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. Retrieved from [Link]

-

Bucur, C., et al. (2017). Butyl-Methyl-Pyridinium Tetrafluoroborate Confined in Mesoporous Silica Xerogels: Thermal Behaviour and Matrix-Template Interaction. National Institutes of Health. [Link]

-

Widegren, J. A., Wang, Y.-M., Henderson, W. A., & Magee, J. W. (2007). Relative volatilities of ionic liquids by vacuum distillation of mixtures. The Journal of Physical Chemistry B, 111(30), 8959–8964. [Link]

-

Rehák, K., et al. (2010). Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene. accedaCRIS. [Link]

-

OSTI.GOV. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. [Link]

-

Clarke, C. J., et al. (2018). Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry. White Rose Research Online. [Link]

-

CentAUR. (2018). Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry. [Link]

-

ResearchGate. (n.d.). Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene. Retrieved from [Link]

-

ResearchGate. (2015). Can anyone help me with finding the proper solvents?. [Link]

Sources

- 1. 1-Hexylpyridinium tetrafluoroborate, >99% | IoLiTec [iolitec.de]

- 2. mocedes.org [mocedes.org]

- 3. edcc.com.cn [edcc.com.cn]

- 4. Butyl-Methyl-Pyridinium Tetrafluoroborate Confined in Mesoporous Silica Xerogels: Thermal Behaviour and Matrix-Template Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry - CentAUR [centaur.reading.ac.uk]

- 8. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Decomposition of 1-Hexylpyridinium Tetrafluoroborate

Introduction: The Significance of Thermal Stability in Pyridinium-Based Ionic Liquids

Ionic liquids (ILs) represent a unique class of molten salts with melting points below 100 °C, offering a versatile platform for a myriad of applications, from electrochemical systems to catalysis. Their negligible vapor pressure, high ionic conductivity, and wide electrochemical windows make them attractive alternatives to volatile organic compounds.[1] Among the diverse families of ILs, those based on the pyridinium cation are of significant interest. The thermal stability of these materials is a critical parameter that dictates their operational limits and safety in high-temperature applications. This guide provides an in-depth technical analysis of the thermal stability and decomposition profile of a representative pyridinium-based IL, 1-Hexylpyridinium Tetrafluoroborate ([C₆Py][BF₄]). Understanding these characteristics is paramount for researchers, scientists, and drug development professionals to ensure reliable and safe implementation of this promising ionic liquid.

Physicochemical Properties of 1-Hexylpyridinium Tetrafluoroborate

A foundational understanding of the physicochemical properties of [C₆Py][BF₄] is essential before delving into its thermal behavior.

| Property | Value | Source |

| CAS Number | 474368-70-2 | |

| Molecular Formula | C₁₁H₁₈BF₄N | |

| Molecular Weight | 251.07 g/mol |

Thermal Stability Analysis

The thermal stability of an ionic liquid is quantified by its decomposition temperature (Tᵈ), which is the temperature at which the substance begins to chemically degrade. This is a crucial parameter for defining the upper limit of its operational temperature range. For pyridinium-based ILs, thermal stability is influenced by factors such as the nature of the anion and the length of the alkyl chain on the cation.

A comprehensive study by Crosthwaite et al. (2005) in The Journal of Chemical Thermodynamics provides critical data on the thermal decomposition of a series of pyridinium-based ionic liquids.

| Ionic Liquid | Decomposition Onset (Tᵈ) | Heating Rate | Atmosphere | Reference |

| 1-Hexylpyridinium Tetrafluoroborate ([C₆Py][BF₄]) | 368 °C | 10 °C/min | Nitrogen |

The data clearly indicates that 1-hexylpyridinium tetrafluoroborate possesses high thermal stability, making it suitable for applications requiring elevated temperatures.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the cornerstone technique for determining the thermal stability of ionic liquids. The causality behind the experimental choices in a TGA protocol is crucial for obtaining reliable and reproducible data.

Objective: To determine the onset decomposition temperature (Tᵈ) of 1-Hexylpyridinium Tetrafluoroborate.

Instrumentation: A high-resolution thermogravimetric analyzer.

Step-by-Step Methodology:

-

Instrument Calibration:

-

Action: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Causality: Accurate calibration is fundamental for the trustworthiness of the obtained data. Mass calibration ensures the measured weight loss is precise, while temperature calibration guarantees the recorded decomposition temperature is accurate.

-

-

Sample Preparation:

-

Action: Place a 5-10 mg sample of 1-Hexylpyridinium Tetrafluoroborate into a clean, inert TGA pan (e.g., platinum or alumina).

-

Causality: A small sample size is used to minimize thermal gradients within the sample, ensuring that the entire sample heats uniformly. Inert pans are used to prevent any catalytic decomposition of the ionic liquid.

-

-

Experimental Conditions:

-

Action: Place the sample in the TGA furnace. Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis.

-

Causality: An inert atmosphere is critical to prevent oxidative degradation of the sample, ensuring that the observed weight loss is due to thermal decomposition alone.

-

-

Heating Program:

-

Action: Heat the sample from ambient temperature to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Causality: A heating rate of 10 °C/min is a standard practice that provides a good balance between experimental time and resolution of thermal events.

-

-

Data Analysis:

-

Action: Record the mass of the sample as a function of temperature. Determine the onset decomposition temperature (Tᵈ) as the intersection of the baseline tangent with the tangent of the decomposition curve.

-

Causality: The onset temperature represents the point at which significant thermal decomposition begins and is a standardized metric for comparing the thermal stability of different materials.

-

Workflow Diagram:

Caption: Proposed Thermal Decomposition Pathway of [C₆Py][BF₄].

It is important to note that impurities, such as water and halides, can significantly lower the decomposition temperature of ionic liquids. The hydrolysis of the [BF₄]⁻ anion in the presence of water can generate hydrofluoric acid (HF), which can accelerate decomposition pathways.

Conclusion

1-Hexylpyridinium tetrafluoroborate exhibits excellent thermal stability with an onset decomposition temperature of 368 °C. This characteristic, coupled with its other desirable properties as an ionic liquid, makes it a robust candidate for a variety of applications where thermal stress is a factor. A thorough understanding of its decomposition mechanism, primarily driven by the nucleophilic interaction of the anion with the cation's alkyl chain, is essential for predicting its behavior and ensuring safe handling at elevated temperatures. The standardized TGA protocol outlined in this guide provides a reliable framework for the accurate assessment of the thermal stability of this and other ionic liquids, contributing to the advancement of their application in scientific research and industrial processes.

References

-

Crosthwaite, J. M., Muldoon, M. J., Dixon, J. K., Anderson, J. L., & Brennecke, J. F. (2005). Phase transition and decomposition temperatures, heat capacities and viscosities of pyridinium ionic liquids. The Journal of Chemical Thermodynamics, 37(6), 559-568. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2734181, 1-Hexylpyridinium tetrafluoroborate. Retrieved from [Link]

Sources

CAS number and molecular weight of 1-Hexylpyridinium tetrafluoroborate

An In-depth Technical Guide to 1-Hexylpyridinium Tetrafluoroborate

Abstract

1-Hexylpyridinium tetrafluoroborate ([C₆Py][BF₄]) is an ionic liquid (IL) that has garnered significant attention within the scientific community. Its unique physicochemical properties, including thermal stability, wide electrochemical window, and tunable solvency, make it a versatile compound for a range of applications. This guide provides a comprehensive overview of 1-Hexylpyridinium tetrafluoroborate, detailing its chemical and physical properties, a standard synthesis protocol, and its applications in various fields. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important ionic liquid.

Core Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 474368-70-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₈BF₄N | [2][3][4] |

| Molecular Weight | 251.07 g/mol | [1][2][4] |

Physicochemical Properties

1-Hexylpyridinium tetrafluoroborate is a salt that exists as a liquid at or near room temperature. The properties of this ionic liquid are a direct consequence of its constituent ions: the 1-hexylpyridinium cation and the tetrafluoroborate anion.

Key Physical Properties

| Property | Value | Conditions |

| Density | 1.16 g/cm³ | 23 °C |

| Viscosity | 460 cP | 18 °C |

| Conductivity | 0.90 mS/cm | 30 °C |

| Melting Point | < Room Temperature | - |

Source: IoLiTec[2]

The relatively high viscosity is a characteristic feature of many ionic liquids and is attributed to the strong electrostatic interactions and van der Waals forces between the ions. The conductivity, while lower than that of aqueous electrolyte solutions, is sufficient for many electrochemical applications.

Synthesis of 1-Hexylpyridinium Tetrafluoroborate

The synthesis of 1-hexylpyridinium tetrafluoroborate is typically a two-step process involving the quaternization of pyridine followed by anion exchange.

Synthesis Workflow

Caption: A typical two-step synthesis workflow for 1-Hexylpyridinium tetrafluoroborate.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Hexylpyridinium Bromide

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine equimolar amounts of pyridine and 1-hexyl bromide. A suitable solvent, such as acetonitrile, can be used to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 1-hexylpyridinium bromide, will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield pure 1-hexylpyridinium bromide.

Step 2: Anion Exchange to form 1-Hexylpyridinium Tetrafluoroborate

-

Reactant Preparation: Dissolve the purified 1-hexylpyridinium bromide and an equimolar amount of sodium tetrafluoroborate (NaBF₄) in a suitable solvent, such as acetone.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. During this time, a white precipitate of sodium bromide (NaBr) will form.

-

Isolation: Remove the sodium bromide precipitate by filtration.

-

Purification: The filtrate, containing the desired 1-hexylpyridinium tetrafluoroborate, is then concentrated under reduced pressure to remove the solvent. The resulting ionic liquid can be further purified by washing with diethyl ether to remove any remaining organic impurities, followed by drying under high vacuum.

Applications in Research and Development

The unique properties of 1-hexylpyridinium tetrafluoroborate make it a valuable tool in various scientific disciplines.

Key Application Areas

Caption: Major application areas of 1-Hexylpyridinium tetrafluoroborate.

-

Organic Synthesis: It can be employed as a recyclable solvent and catalyst for various organic reactions, often leading to improved yields and selectivities.

-

Electrochemistry: Its wide electrochemical window and good ionic conductivity make it a suitable electrolyte for batteries, capacitors, and electrodeposition processes.

-

Biomass Processing: Due to its ability to dissolve cellulose and other biopolymers, it is being explored as a green solvent for the conversion of biomass into biofuels and other valuable chemicals.

-

Analytics: In the field of analytical chemistry, it has been used as a stationary phase in gas chromatography (GC) for the separation of volatile and semi-volatile organic compounds.[2]

Safety and Handling

As with all chemical compounds, proper safety precautions should be taken when handling 1-hexylpyridinium tetrafluoroborate.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.

-

Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption, as the tetrafluoroborate anion can slowly decompose in the presence of water.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-Hexylpyridinium tetrafluoroborate is a versatile ionic liquid with a growing number of applications in both academic and industrial research. Its tunable properties and potential as a "green" solvent make it an attractive alternative to traditional volatile organic compounds. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

precisionFDA. 1-HEXYLPYRIDINIUM. Retrieved from [Link]

-

Global Substance Registration System (GSRS). 1-HEXYLPYRIDINIUM TETRAFLUOROBORATE. Retrieved from [Link]

-

Oakwood Chemical. 1-Hexylpyridinium tetrafluoroborate. Retrieved from [Link]

-

PubChem. 1-Hexylpyridinium tetrafluoroborate. Retrieved from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 1-Hexylpyridinium tetrafluoroborate, >99% | IoLiTec [iolitec.de]

- 3. 1-Hexylpyridinium tetrafluoroborate [oakwoodchemical.com]

- 4. 1-Hexylpyridinium tetrafluoroborate | C11H18BF4N | CID 2734181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-HEXYLPYRIDINIUM TETRAFLUOROBORATE | 474368-70-2 [amp.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 1-Hexylpyridinium Tetrafluoroborate in Organic Solvents

Introduction

1-Hexylpyridinium tetrafluoroborate ([C6Py][BF4]) is a pyridinium-based ionic liquid (IL) that has garnered significant interest across various scientific and industrial domains. Comprising a 1-hexylpyridinium cation and a tetrafluoroborate anion, this salt is liquid at or near room temperature, exhibiting a unique set of physicochemical properties.[1] Its negligible vapor pressure, high thermal stability, and tunable solvent properties make it a compelling alternative to traditional volatile organic compounds (VOCs).[2]

This technical guide offers a comprehensive exploration of the solubility of 1-hexylpyridinium tetrafluoroborate in a range of organic solvents. A thorough understanding of its solubility is paramount for its effective application in diverse fields, including but not limited to, electrochemistry, catalysis, and, notably, in the formulation of advanced drug delivery systems. For researchers, scientists, and drug development professionals, precise knowledge of solubility dictates the design of homogeneous reaction media, the efficacy of extraction processes, and the bioavailability of pharmaceutical formulations. This guide provides not only a compilation of available solubility data but also delves into the theoretical underpinnings of the dissolution process and furnishes a detailed experimental protocol for the independent determination of solubility.

Physicochemical Properties of 1-Hexylpyridinium Tetrafluoroborate

A foundational understanding of the physical and chemical characteristics of 1-hexylpyridinium tetrafluoroborate is essential for interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 474368-70-2 | [1] |

| Molecular Formula | C₁₁H₁₈BF₄N | [1] |

| Molecular Weight | 251.07 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | IoLiTec |

| Density | 1.16 g/cm³ (at 23 °C) | [1] |

| Viscosity | 460 cP (at 18 °C) | [1] |

| Conductivity | 0.90 mS/cm (at 30 °C) | [1] |

Theoretical Framework of Solubility

The solubility of an ionic liquid in an organic solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a general guideline, suggesting that solvents with similar polarity to the ionic liquid are more likely to be effective. However, the multifaceted nature of ionic liquids, with their distinct cationic and anionic components, necessitates a more nuanced consideration of the operative forces.

The dissolution process is governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix), which must be negative for spontaneous dissolution to occur. The key contributing factors include:

-

Coulombic Interactions: Strong electrostatic forces between the pyridinium cation and the tetrafluoroborate anion must be overcome for the solvent to surround the individual ions.

-

Van der Waals Forces: These non-specific interactions are present between all molecules and contribute to the overall cohesive and adhesive forces.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly influence its interaction with the anion and cation of the ionic liquid.

-

Dipole-Dipole and Dipole-Induced Dipole Interactions: The polarity of the solvent molecules plays a crucial role in their ability to solvate the charged ions.

The length of the alkyl chain on the pyridinium cation, in this case, a hexyl group, imparts a degree of non-polar character to the molecule. This structural feature influences its solubility in hydrocarbons and other less polar solvents.

Quantitative Solubility Data

Precise quantitative solubility data for 1-hexylpyridinium tetrafluoroborate across a wide array of organic solvents is not extensively available in the public domain. However, specific studies have elucidated its solubility in select systems.

Table 1: Mutual Solubility of 1-Hexylpyridinium Tetrafluoroborate ([C6Py][BF4]) and Toluene [3][4]

| Temperature (K) | Mole Fraction of [C6Py][BF4] in Toluene-Rich Phase (x₁) | Mole Fraction of Toluene in [C6Py][BF4]-Rich Phase (x₂) |

| 298.15 | 2.1 x 10⁻⁵ | 0.462 |

| 318.15 | 3.5 x 10⁻⁵ | 0.521 |

| 338.15 | 5.2 x 10⁻⁵ | 0.579 |

Table 2: Liquid-Liquid Equilibrium Data for the Ternary System {Heptane (1) + Toluene (2) + [C6Py][BF4] (3)} at 313.2 K [5]

| Heptane-Rich Phase (Mole Fraction) | [C6Py][BF4]-Rich Phase (Mole Fraction) |

| Heptane (w₁) | Toluene (w₂) |

| 0.9999 | 0.0000 |

| 0.8988 | 0.1010 |

| 0.7932 | 0.2065 |

| 0.6865 | 0.3130 |

| 0.5791 | 0.4202 |

| 0.4715 | 0.5275 |

| 0.3643 | 0.6343 |

| 0.2582 | 0.7397 |

| 0.1804 | 0.8169 |

Qualitative Solubility and Comparative Analysis

-

High Solubility: 1-hexylpyridinium tetrafluoroborate is expected to be readily soluble in polar aprotic solvents such as dichloromethane and acetone . This is supported by general observations for similar ionic liquids.[6]

-

Moderate to High Solubility: In polar protic solvents like short-chain alcohols (methanol, ethanol) , good solubility is anticipated due to favorable ion-dipole interactions and potential hydrogen bonding.

-

Low to Negligible Solubility: In non-polar solvents such as n-hexane and diethyl ether , the solubility is expected to be very low.[6] The energetic cost of overcoming the strong Coulombic forces within the ionic liquid is not sufficiently compensated by the weak van der Waals interactions with these solvents.

The solubility of 1-alkylpyridinium salts generally decreases with an increasing length of the alkyl chain in a given solvent.[6] Therefore, the solubility of 1-hexylpyridinium tetrafluoroborate would likely be lower than that of its shorter-chain analogue, 1-butylpyridinium tetrafluoroborate, in the same solvent.

Factors Influencing Solubility

Effect of Temperature

As indicated by the data in Table 1, the solubility of 1-hexylpyridinium tetrafluoroborate in toluene increases with temperature. This is a common trend for the dissolution of ionic liquids in organic solvents, suggesting that the dissolution process is endothermic (ΔH_mix > 0). An increase in temperature provides the necessary energy to overcome the lattice energy of the ionic liquid and promotes mixing.

Effect of Impurities

The presence of impurities, particularly water and halide ions, can significantly impact the solubility of ionic liquids. Water, even in small amounts, can alter the polarity of the solvent system and may form hydration shells around the ions, affecting their interaction with the organic solvent. Halide impurities, often remnants from the synthesis process, can change the overall anionic composition and, consequently, the solubility characteristics. Therefore, for precise and reproducible solubility measurements, the use of highly pure and dry ionic liquid and solvents is imperative.

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

This section provides a detailed, step-by-step methodology for the experimental determination of the solubility of 1-hexylpyridinium tetrafluoroborate in an organic solvent.

Objective: To determine the equilibrium concentration of 1-hexylpyridinium tetrafluoroborate in a given organic solvent at a constant temperature.

Materials and Equipment:

-

High-purity 1-hexylpyridinium tetrafluoroborate (>99%)

-

Anhydrous organic solvent of interest (HPLC grade or equivalent)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Calibrated glass vials with airtight seals

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

UV-Vis spectrophotometer or HPLC system with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of 1-hexylpyridinium tetrafluoroborate in the chosen organic solvent.

-

Measure the absorbance (using UV-Vis) or peak area (using HPLC) for each standard.

-

Plot a calibration curve of absorbance/peak area versus concentration.

-

-

Sample Preparation and Equilibration:

-

Accurately weigh an excess amount of 1-hexylpyridinium tetrafluoroborate into a glass vial.

-

Add a known volume or mass of the organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Phase Separation and Sample Analysis:

-

After equilibration, cease agitation and allow the undissolved ionic liquid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed for a set duration (e.g., 15-20 minutes).

-

Carefully withdraw a known volume of the supernatant (the saturated solvent phase) using a syringe, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial.

-

Dilute the filtered sample with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method (UV-Vis or HPLC) as used for the standards.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of 1-hexylpyridinium tetrafluoroborate in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mol/L, or mass fraction.

-

Diagrams

Caption: Workflow for the experimental determination of solubility.

Caption: Key factors influencing the solubility of 1-hexylpyridinium tetrafluoroborate.

Conclusion

This technical guide has provided a detailed overview of the solubility of 1-hexylpyridinium tetrafluoroborate in organic solvents. While a comprehensive quantitative dataset remains an area for further research, the available data for toluene and hydrocarbon mixtures, combined with qualitative observations and comparative analysis, offers a solid foundation for its application. The provided experimental protocol equips researchers with a robust method for determining solubility in specific solvent systems tailored to their needs. A fundamental understanding of the interplay between the ionic liquid's structure, solvent properties, and external conditions is crucial for leveraging the full potential of 1-hexylpyridinium tetrafluoroborate in innovative chemical processes and pharmaceutical formulations.

References

-

Arce, A., et al. (2010). Liquid−Liquid Equilibria for the Ternary Systems {Heptane + Toluene + N-Butylpyridinium Tetrafluoroborate or N-Hexylpyridinium Tetrafluoroborate} at T = 313.2 K. Journal of Chemical & Engineering Data, 55(7), 2486–2490. [Link]

-

Bhattacharjee, A., et al. (2011). Supporting Information for: Amphiphilic ionic liquids with long alkyl chains. Journal of Materials Chemistry. [Link]

-

Almutairi, S. M., et al. (2021). Some 4-dimethylaminopyridinium-based ionic liquids and/or salts. Part I: efficient green ultrasound synthesis, characterization, in silico prediction and antimicrobial activity. Arabian Journal of Chemistry and Environmental Research, 8, 19-46. [Link]

-

Dreiseitlová, J., et al. (2010). Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene. Journal of Chemical & Engineering Data, 55(8), 3051–3054. [Link]

-

Dreiseitlová, J., et al. (2010). Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene. ACS Publications. [Link]

Sources

An In-Depth Technical Guide to the Health and Safety of 1-Hexylpyridinium Tetrafluoroborate

This guide provides a comprehensive overview of the health and safety considerations for 1-Hexylpyridinium tetrafluoroborate (CAS No. 474368-70-2), an ionic liquid utilized in various research and development applications. As a member of the pyridinium-based ionic liquid family, its unique properties necessitate a thorough understanding of its potential hazards and the implementation of appropriate safety protocols. This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound.

Chemical and Physical Identity

1-Hexylpyridinium tetrafluoroborate is an organic salt with a pyridinium cation and a tetrafluoroborate anion. A clear understanding of its fundamental properties is the first step in a robust safety assessment.

| Property | Value | Reference |

| CAS Number | 474368-70-2 | [1][2] |

| Molecular Formula | C₁₁H₁₈BF₄N | [2][3][4] |

| Molecular Weight | 251.07 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow or yellow to orange liquid | [2] |

| Density | 1.16 g/cm³ at 23 °C | [2] |

| Viscosity | 460 cP at 18 °C | [2] |

| Melting Point | < Room Temperature | [2] |

| Solubility | Miscible with acetone and isopropanol; not miscible with water, toluene, or hexane. | [2] |

Hazard Identification and GHS Classification

The hazard classification of 1-Hexylpyridinium tetrafluoroborate presents some variability across different suppliers, with some indicating that the substance has not been fully tested.[1][5] However, a composite analysis of available Safety Data Sheets (SDS) suggests the following GHS classifications should be conservatively adopted.

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements:

A comprehensive set of precautionary statements is crucial for minimizing risk. The following are compiled from multiple sources and represent best practices for handling this compound.[6]

| Category | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Profile

-

Acute Toxicity: No quantitative data for oral, dermal, or inhalation acute toxicity is available. However, it is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[5]

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[5]

-

Respiratory Sensitization: May cause respiratory irritation upon inhalation.[5]

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No components of this product are listed as carcinogens by IARC.[5]

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[5]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: No data available.

The lack of comprehensive toxicological data underscores the importance of adhering to stringent safety protocols to minimize exposure.

Ecological Information

Detailed ecotoxicity data for 1-Hexylpyridinium tetrafluoroborate is limited.[1] However, research on similar pyridinium-based ionic liquids provides some insights.

-

Biodegradability: Studies on pyridinium-based ionic liquids suggest that biodegradability is influenced by the length of the alkyl chain. Hexyl-substituted pyridinium compounds have been shown to be mineralized by activated sludge microorganisms.[7][8] This suggests a potential for biodegradation, although specific rates for the tetrafluoroborate salt are not documented. In contrast, some studies indicate that pyridinium ILs with alkyl side chains show lower levels of biodegradability.[9]

-

Aquatic Toxicity: Specific EC50 or LC50 data for fish, daphnia, or algae are not available for this compound. The general principle for chemical safety is to prevent release into the environment.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are paramount to ensuring the safety of laboratory personnel.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent skin and eye contact, and inhalation.

Caption: PPE protocol for handling 1-Hexylpyridinium tetrafluoroborate.

-

Eye/Face Protection: Wear chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards. A face shield may be necessary for splash hazards.

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with appropriate cartridges should be used.[11]

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated clothing should be removed and laundered before reuse.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

Caption: First-aid response for exposure to 1-Hexylpyridinium tetrafluoroborate.

-

Inhalation: If inhaled, move the person to fresh air at once. If breathing is difficult or stops, provide artificial respiration or oxygen. Seek immediate medical attention.[5]

-

Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, get medical advice.[5]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards Arising from the Chemical: Combustion may produce hazardous fumes.[12] Hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[10]

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[12]

Handling and Storage

-

Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Ensure adequate ventilation.[6]

-

Conditions for Safe Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[6] This substance may be moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen) is recommended.[10]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.[10]

-

Possibility of Hazardous Reactions: No information available.

-

Conditions to Avoid: Exposure to moist air or water.[10]

-

Incompatible Materials: Strong oxidizing agents.[10]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides, nitrogen oxides, and hydrogen fluoride.[10][12]

Accidental Release Measures

-

Personal Precautions: Wear appropriate protective equipment, including gloves, goggles, and a lab coat. Avoid breathing vapors. Ensure adequate ventilation.[12]

-

Environmental Precautions: Prevent the substance from entering drains or watercourses.[12]

-

Methods for Containment and Cleaning Up: Absorb the spill with an inert material (e.g., sand, silica gel, or universal binder). Collect the absorbed material and place it in a suitable, closed container for disposal.[12]

Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.

-

Waste Treatment Methods: Dispose of this material and its container at a licensed hazardous waste treatment, storage, and disposal facility.[6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

-

Regulatory Framework:

-

United States (EPA): As a fluorinated organic compound, disposal should follow the EPA's interim guidance on the destruction and disposal of PFAS and materials containing PFAS, which prioritizes technologies with the lowest potential for environmental release, such as thermal destruction, secure landfills, and underground injection.[13][14][15][16]

-